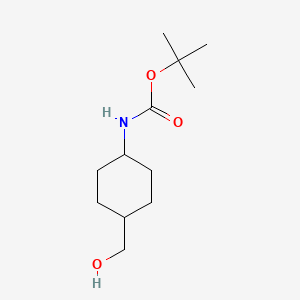

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Vue d'ensemble

Description

Tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

This suggests that it may play a role in the JAK-STAT signaling pathway, which is crucial for many biological processes, including cell proliferation, differentiation, cell migration, and apoptosis .

Pharmacokinetics

35 g/mol ) and its physical form (colorless or white to yellow liquid or semi-solid or solid ) may influence its pharmacokinetic properties.

Result of Action

The result of Boc-THCM’s action is the formation of more complex molecules through controlled synthetic processes. For instance, it is used to prepare Mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .

Action Environment

The action of Boc-THCM can be influenced by environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature . These conditions help maintain the compound’s stability and efficacy.

Activité Biologique

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a compound characterized by its unique structural features, including a cyclohexane ring with a hydroxymethyl substitution and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

- Molecular Formula : C11H21NO3

- CAS Number : 239074-29-4

- Physical State : Colorless liquid, soluble in various organic solvents

The presence of both the hydroxymethyl group and the carbamate functional group enhances its reactivity and interaction with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity and modulating biochemical pathways crucial for various physiological processes.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of proteomics research. Its structural features may influence interactions with biological targets, although the specific mechanisms remain to be fully elucidated.

Case Studies

- Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound can reduce oxidative stress and inflammation in astrocytes, which are critical in neurodegenerative conditions like Alzheimer's disease. For instance, related compounds demonstrated inhibition of Aβ aggregation and modulation of inflammatory cytokines such as TNF-α and IL-6 .

- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit key enzymes involved in metabolic pathways. This inhibition could be beneficial in designing therapeutic agents targeting metabolic disorders .

Research Findings

A summary of key findings regarding the biological activity of this compound includes:

| Study Focus | Key Findings |

|---|---|

| Neuroprotection | Reduced oxidative stress in astrocytes; inhibition of Aβ aggregation |

| Enzyme Interaction | Potential inhibition of metabolic enzymes; modulation of biochemical pathways |

| Cytokine Modulation | Altered levels of TNF-α and IL-6 in cell cultures exposed to Aβ |

Applications

The potential applications of this compound span various fields:

- Medicinal Chemistry : As a building block for drug design, particularly in neurodegenerative disease treatments.

- Material Science : Its unique chemical properties allow for applications in developing new materials.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- Mechanism : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. It is involved in the preparation of JAK1 inhibitors and Mer kinase inhibitors, which are relevant in treating conditions such as pediatric acute lymphoblastic leukemia .

- Case Studies : Research indicates that derivatives of this compound have shown potential in modulating enzyme activity, thus influencing therapeutic outcomes in targeted therapies .

Polymer Chemistry

Enhancement of Polymer Properties

- Applications : tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is utilized in formulating specialty polymers. It enhances properties such as flexibility and thermal stability, which are critical for applications in coatings and adhesives .

- Research Findings : Studies have demonstrated that incorporating this compound into polymer matrices can improve mechanical properties while maintaining processability, making it suitable for high-performance applications .

Agricultural Chemicals

Improving Efficacy of Agrochemicals

- Integration into Formulations : The compound can be integrated into agrochemical formulations to enhance the stability and absorption of pesticides and herbicides in plants . This results in improved efficacy and reduced environmental impact.

- Field Studies : Preliminary field studies have shown that formulations containing this compound exhibit better performance compared to traditional agrochemicals, particularly under varying environmental conditions .

Cosmetic Formulations

Role as Stabilizer or Emulsifier

- Functional Properties : In personal care products, this compound acts as a stabilizer or emulsifier. This improves the texture and performance of creams and lotions .

- Market Trends : The cosmetic industry has increasingly adopted this compound for its ability to enhance product stability and sensory attributes without compromising safety .

Research and Development

Versatile Building Block for Chemical Research

- Exploration of New Reactions : As a versatile building block, this compound is employed in various research projects aimed at exploring new chemical reactions and developing innovative materials . Its unique structural features allow it to participate in diverse chemical transformations.

- Innovative Applications : Ongoing research is investigating its potential interactions with biological systems to understand pharmacokinetics and toxicity profiles better.

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical | Key intermediate for drug synthesis (e.g., JAK1 inhibitors) | Effective against pediatric leukemia |

| Polymer Chemistry | Enhances flexibility and thermal stability in polymers | Used in coatings and adhesives |

| Agricultural Chemicals | Improves efficacy of pesticides/herbicides | Better stability and absorption in plants |

| Cosmetic Formulations | Acts as a stabilizer/emulsifier | Enhances texture and performance of creams |

| Research & Development | Building block for new chemical reactions | Investigating interactions with biological systems |

Analyse Des Réactions Chimiques

Hydrolysis and Deprotection Reactions

The tert-butyl carbamate (Boc) group is a widely used protective moiety for amines. Under acidic conditions, the Boc group undergoes cleavage to yield the corresponding amine and tert-butanol. For tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, this reaction is critical in medicinal chemistry for deprotecting the amine during multi-step syntheses.

Reagents and Conditions :

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

-

Alternative : Hydrochloric acid (HCl) in dioxane/water mixtures under reflux .

Products :

-

Free amine: trans-4-(Aminomethyl)cyclohexanol

-

Byproduct: tert-Butanol and CO₂

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (–CH₂OH) substituent on the cyclohexane ring is susceptible to oxidation, enabling the synthesis of carboxylic acid derivatives.

Reagents and Conditions :

-

Strong Oxidants : Potassium permanganate (KMnO₄) in acidic or neutral aqueous solutions .

-

Selective Oxidation : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with sodium hypochlorite (NaClO) in a biphasic system (water/CH₂Cl₂) .

Products :

-

Carboxylic acid: trans-4-(Carboxy)cyclohexylcarbamate

-

Intermediate aldehyde forms are transient and rarely isolated.

Nucleophilic Substitution at the Carbamate Nitrogen

The carbamate nitrogen can participate in nucleophilic substitution reactions, particularly when the Boc group is displaced by stronger nucleophiles.

Reagents and Conditions :

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in anhydrous THF with triethylamine .

Products :

-

N-Alkylated or N-acylated derivatives, depending on the electrophile used.

Esterification and Ether Formation

The hydroxymethyl group can be functionalized via esterification or etherification, expanding the compound’s utility in polymer and prodrug synthesis.

Reagents and Conditions :

-

Esterification : Acetic anhydride in pyridine at room temperature .

-

Etherification : Williamson synthesis with alkyl halides (e.g., benzyl bromide) and NaH in THF .

Products :

-

Esters (e.g., trans-4-(Acetoxymethyl)cyclohexylcarbamate)

-

Ethers (e.g., trans-4-(Benzyloxymethyl)cyclohexylcarbamate)

Comparative Reaction Data

Stability and Side Reactions

-

Thermal Stability : The compound decomposes above 200°C, releasing isobutylene and CO₂ .

-

Competitive Reactions : Under basic conditions, unintended transesterification or elimination may occur.

-

Stereochemical Integrity : The trans configuration of the hydroxymethyl group is retained in most reactions, though harsh conditions may lead to epimerization .

Propriétés

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNKPJPMWHKOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441088 | |

| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239074-29-4, 223131-01-9 | |

| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.